{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a tertiary amine derivative featuring a pyrrolidine core substituted at the 2-position with a benzyl-cyclopropyl-amino-methyl group and an acetic acid moiety. For instance, related compounds, such as methyl 2-(3-(benzyl(phenyl)amino)-2-(pyrrolidin-1-yl)propylamino)acetate (13) and its hydrolyzed acid form (14), demonstrate synthetic methodologies involving nucleophilic substitution and ester hydrolysis .
Properties
IUPAC Name |
2-[2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(21)13-18-10-4-7-16(18)12-19(15-8-9-15)11-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMCNXKVQBKMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)O)CN(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, also known as (S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, is a chiral compound with significant potential in pharmacology due to its complex structure. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and related research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a cyclopropyl group, and a benzyl amine moiety, contributing to its unique biological interactions. The molecular formula is , and it possesses a chiral center that may influence its pharmacodynamics.
Structural Overview
| Component | Description |
|---|---|
| Pyrrolidine Ring | A five-membered nitrogen-containing ring. |
| Cyclopropyl Group | A three-membered carbon ring that adds rigidity. |
| Benzyl Amine Moiety | An aromatic group that enhances biological activity. |
Neurotransmitter Modulation
The amine functionality in this compound suggests it may interact with neurotransmitter systems. Preliminary studies indicate potential agonistic or antagonistic effects on various receptors involved in mood regulation and cognitive function.
Antioxidant Properties
Compounds with similar structural features often exhibit antioxidant activity. This property is crucial for mitigating oxidative stress, which is linked to numerous neurodegenerative diseases.
Pharmacological Effects
Research indicates that the compound may have therapeutic applications in neurology and psychiatry. Its unique combination of functional groups suggests potential efficacy in treating conditions such as anxiety and depression .
Case Studies and Experimental Data
Recent studies have evaluated the antibacterial and antifungal properties of related pyrrolidine derivatives, highlighting their effectiveness against various pathogens. For instance, compounds similar to this compound demonstrated significant antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (S)-N-Benzyl-pyrrolidine-2-carboxylic acid | Pyrrolidine ring, carboxylic acid | Known for analgesic properties |
| Cyclopropylamine | Cyclopropane ring, amine | Exhibits neuroactive effects |
| Benzylglycine | Benzene ring, glycine structure | Potential use in metabolic studies |
These comparisons illustrate the diversity within this chemical class while emphasizing the unique characteristics of this compound.
Comparison with Similar Compounds
Substituent Modifications
- {2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid Key Difference: The benzyl-cyclopropyl-amino group is replaced with a benzyloxycarbonyl-isopropyl-amino group. This compound has a higher molecular weight (334.42 g/mol) due to the BOC group .
- {3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid Key Difference: Substitution occurs at the 3-position of pyrrolidine instead of the 2-position. The molecular weight is 288.39 g/mol, slightly lower than the target compound due to structural rearrangement . Status: Discontinued, indicating possible instability or synthesis difficulties.
Stereochemical Variations
- {(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid Key Difference: The S-enantiomer of the target compound. Impact: Chirality may influence pharmacokinetic properties, such as receptor interaction or metabolic stability. No direct data are provided, but enantiomer-specific effects are common in pharmaceuticals . Status: Discontinued, possibly due to enantioselective synthesis challenges or lack of demand.
Physicochemical Properties
| Compound Name | Substituent Group | Position on Pyrrolidine | Molecular Weight (g/mol) | CAS Number | Status |
|---|---|---|---|---|---|
| This compound | Benzyl-cyclopropyl-amino | 2 | ~288.39* | Not Provided | Not Specified |
| {2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid | Benzyloxycarbonyl-isopropyl-amino | 2 | 334.42 | 1353957-68-2 | Discontinued |
| {3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid | Benzyl-cyclopropyl-amino | 3 | 288.39 | 1353984-92-5 | Discontinued |
| {(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid | Benzyl-cyclopropyl-amino (S-enantiomer) | 2 | ~288.39* | Not Provided | Discontinued |
*Molecular weight inferred from positional isomer data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
